Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-
Overview
Description
Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- is a useful research compound. Its molecular formula is C7H10BrNO4 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s worth noting that organoboron compounds, which this compound may be related to, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, affecting various biochemical processes .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, organoboron compounds can undergo transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations can affect various biochemical pathways and their downstream effects.
Result of Action
The transformations that organoboron compounds can undergo, such as oxidations, aminations, halogenations, and c–c-bond-formations, can have significant molecular and cellular effects .
Properties
IUPAC Name |
ethyl (2Z)-4-bromo-2-methoxyimino-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULLGGWIEBUSRX-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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